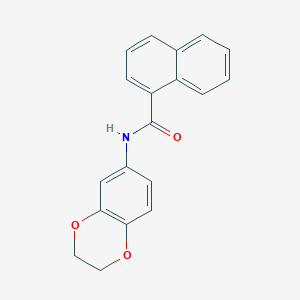
4-benzoyl-N-(2-cyclopentylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-N-(2-cyclopentylethyl)benzamide, also known as BPCCB, is a chemical compound that has been widely studied for its potential use in various scientific applications. This compound is a member of the benzamide family and has been found to have a variety of biochemical and physiological effects. In
科学的研究の応用
4-benzoyl-N-(2-cyclopentylethyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of research where 4-benzoyl-N-(2-cyclopentylethyl)benzamide has been explored is in the field of cancer treatment. Studies have shown that 4-benzoyl-N-(2-cyclopentylethyl)benzamide has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 4-benzoyl-N-(2-cyclopentylethyl)benzamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of 4-benzoyl-N-(2-cyclopentylethyl)benzamide involves its ability to interact with various cellular pathways. Studies have shown that 4-benzoyl-N-(2-cyclopentylethyl)benzamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, 4-benzoyl-N-(2-cyclopentylethyl)benzamide can alter gene expression patterns, leading to changes in cellular behavior. Additionally, 4-benzoyl-N-(2-cyclopentylethyl)benzamide has been found to activate the p53 pathway, which is a key regulator of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
4-benzoyl-N-(2-cyclopentylethyl)benzamide has a variety of biochemical and physiological effects. Studies have shown that 4-benzoyl-N-(2-cyclopentylethyl)benzamide can inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 4-benzoyl-N-(2-cyclopentylethyl)benzamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. 4-benzoyl-N-(2-cyclopentylethyl)benzamide has also been found to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4-benzoyl-N-(2-cyclopentylethyl)benzamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, 4-benzoyl-N-(2-cyclopentylethyl)benzamide has been found to have a variety of biochemical and physiological effects, making it a versatile compound for use in various research applications. However, one limitation of using 4-benzoyl-N-(2-cyclopentylethyl)benzamide in lab experiments is that it can be difficult to obtain in large quantities, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-benzoyl-N-(2-cyclopentylethyl)benzamide. One area of research that could be explored is the potential use of 4-benzoyl-N-(2-cyclopentylethyl)benzamide in combination with other drugs for the treatment of cancer. Additionally, further research could be conducted to explore the potential use of 4-benzoyl-N-(2-cyclopentylethyl)benzamide in the treatment of neurodegenerative diseases. Finally, research could be conducted to explore the potential use of 4-benzoyl-N-(2-cyclopentylethyl)benzamide in the treatment of other inflammatory diseases beyond rheumatoid arthritis.
合成法
The synthesis method of 4-benzoyl-N-(2-cyclopentylethyl)benzamide involves the reaction between 4-chlorobenzoyl chloride and N-(2-cyclopentylethyl)benzamide in the presence of a base such as triethylamine. This reaction results in the formation of 4-benzoyl-N-(2-cyclopentylethyl)benzamide as a white crystalline solid.
特性
分子式 |
C21H23NO2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
4-benzoyl-N-(2-cyclopentylethyl)benzamide |
InChI |
InChI=1S/C21H23NO2/c23-20(17-8-2-1-3-9-17)18-10-12-19(13-11-18)21(24)22-15-14-16-6-4-5-7-16/h1-3,8-13,16H,4-7,14-15H2,(H,22,24) |
InChIキー |
ZBJQAQGIZVACMO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCNC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
正規SMILES |
C1CCC(C1)CCNC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



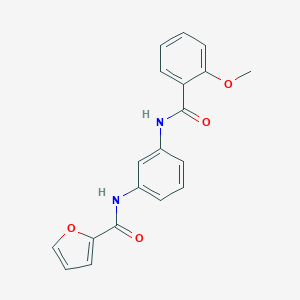
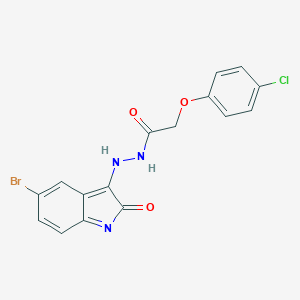
![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)
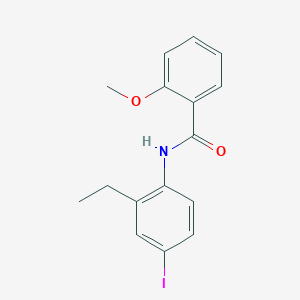
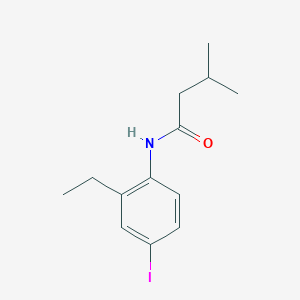

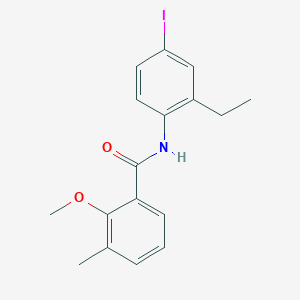

![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
